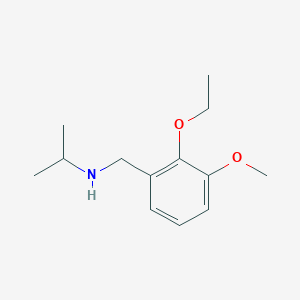
N~1~-(2,3-dichlorobenzyl)-1H-tetrazole-1,5-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(2,3-dichlorobenzyl)-1H-tetrazole-1,5-diamine, commonly known as DCTD, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields such as medicine, agriculture, and industry. DCTD belongs to the family of tetrazoles, which are widely used in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Mécanisme D'action
The mechanism of action of DCTD involves the inhibition of dihydrofolate reductase, which is responsible for the conversion of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor in the synthesis of purines and pyrimidines, which are building blocks of DNA. By inhibiting dihydrofolate reductase, DCTD disrupts DNA synthesis and leads to the accumulation of toxic metabolites, eventually resulting in cell death.
Biochemical and Physiological Effects:
DCTD has been shown to exhibit potent anti-tumor activity in various cancer cell lines, both in vitro and in vivo. It has also been found to have anti-inflammatory and anti-oxidant properties. However, the exact biochemical and physiological effects of DCTD are still being studied, and further research is needed to fully understand its mechanism of action.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DCTD is its potent anti-tumor activity, which makes it a promising candidate for the development of new cancer therapies. However, DCTD is also highly toxic and can cause severe side effects, which limits its use in clinical settings. Additionally, the synthesis of DCTD is relatively complex and requires specialized equipment and expertise, which can make it difficult to produce on a large scale.
Orientations Futures
Despite the limitations, DCTD remains a promising compound with potential applications in various fields. Future research could focus on improving the synthesis method to increase yield and purity, as well as developing new derivatives with improved efficacy and reduced toxicity. Additionally, further studies are needed to fully understand the biochemical and physiological effects of DCTD and its potential applications in medicine, agriculture, and industry.
Méthodes De Synthèse
The synthesis of DCTD involves the reaction of 2,3-dichlorobenzylamine with sodium azide and ammonium chloride in the presence of a catalytic amount of copper(II) sulfate. The reaction proceeds through the formation of an intermediate, which is subsequently treated with hydrazine hydrate to yield DCTD. The overall yield of the reaction is around 60%, and the purity of the product can be improved by recrystallization.
Applications De Recherche Scientifique
DCTD has been extensively studied for its potential application in the field of medicine. It has been found to exhibit anti-tumor activity by inhibiting the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. DCTD works by inhibiting the activity of dihydrofolate reductase, an enzyme that is essential for DNA synthesis. This leads to the accumulation of toxic metabolites and eventually cell death.
Propriétés
Nom du produit |
N~1~-(2,3-dichlorobenzyl)-1H-tetrazole-1,5-diamine |
|---|---|
Formule moléculaire |
C8H8Cl2N6 |
Poids moléculaire |
259.09 g/mol |
Nom IUPAC |
1-N-[(2,3-dichlorophenyl)methyl]tetrazole-1,5-diamine |
InChI |
InChI=1S/C8H8Cl2N6/c9-6-3-1-2-5(7(6)10)4-12-16-8(11)13-14-15-16/h1-3,12H,4H2,(H2,11,13,15) |
Clé InChI |
HWQVLGSTJQTFEF-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CNN2C(=NN=N2)N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)Cl)CNN2C(=NN=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-(4-isopropylbenzyl)amine](/img/structure/B262639.png)
![Methyl 4-{5-[(prop-2-en-1-ylamino)methyl]furan-2-yl}benzoate](/img/structure/B262643.png)
![N-[4-(diethylamino)benzyl]-N-(4-methoxybenzyl)amine](/img/structure/B262644.png)
![2-({[5-(3-Chloro-4-methoxyphenyl)-2-furyl]methyl}amino)-1-phenylethanol](/img/structure/B262645.png)
![1-(4-{5-[(Propylamino)methyl]-2-furyl}phenyl)ethanol](/img/structure/B262646.png)
![N-tert-butyl-2-{2-[(cyclopropylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B262649.png)
![[2-Bromo-4-(hydroxymethyl)-6-methoxyphenoxy]acetonitrile](/img/structure/B262652.png)
![N-[4-(benzyloxy)-3,5-dichlorobenzyl]-N-methylamine](/img/structure/B262654.png)

![N-{3-[(4-fluorobenzyl)oxy]benzyl}-N-(4-piperidinylmethyl)amine](/img/structure/B262660.png)
![N-{3-[(2-chlorobenzyl)oxy]benzyl}-N-(4-piperidinylmethyl)amine](/img/structure/B262661.png)
![4-{[(3-Ethoxypropyl)amino]methyl}benzoic acid](/img/structure/B262662.png)
